Dec-5-en-1-ol
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Overview
Description
(Z)-dec-5-en-1-ol is an organic compound with the molecular formula C10H20O. It is a type of unsaturated alcohol characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fifth carbon atom. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-dec-5-en-1-ol can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for the oxidation step.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as dec-5-enylmagnesium bromide, with formaldehyde, followed by hydrolysis to yield (Z)-dec-5-en-1-ol.
Industrial Production Methods: Industrial production of (Z)-dec-5-en-1-ol often employs large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the Z-isomer.
Chemical Reactions Analysis
Types of Reactions: (Z)-dec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-dec-5-enal or (Z)-dec-5-enoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (Z)-dec-5-enal, (Z)-dec-5-enoic acid.
Reduction: Decane.
Substitution: (Z)-dec-5-enyl chloride.
Scientific Research Applications
(Z)-dec-5-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Widely used in the fragrance industry due to its pleasant odor and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (Z)-dec-5-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
(E)-dec-5-en-1-ol: The E-isomer of dec-5-en-1-ol, which has the double bond in the trans-configuration.
Decanol: A saturated alcohol with no double bonds.
Hex-5-en-1-ol: A shorter chain unsaturated alcohol with a double bond at the fifth carbon.
Uniqueness: (Z)-dec-5-en-1-ol is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity, odor, and biological activity, making it valuable in specific applications such as fragrances and flavorings.
Biological Activity
Dec-5-en-1-ol, also known as E-5-decen-1-ol, is a long-chain unsaturated alcohol that has garnered attention for its biological activities, particularly in the context of its potential applications in agriculture and medicine. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and pheromonal properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₈O and features a double bond between the fifth and sixth carbon atoms. Its structural formula can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by highlighted its effectiveness against various strains of bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Candida albicans | 0.8 mg/mL |
The results indicate that this compound can be a promising candidate for developing natural antimicrobials, especially in food preservation and medical applications.
Antioxidant Activity
This compound has also been studied for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage. A recent study evaluated the antioxidant capacity using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP).
Table 2: Antioxidant Activity Assays
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25.4 |
Ferric Reducing Antioxidant Power | 30.2 |
The IC50 values indicate that this compound possesses moderate antioxidant activity, which may contribute to its protective effects against cellular damage.
Pheromonal Properties
In agricultural contexts, this compound is recognized for its role as a sex pheromone in certain insect species. Research has shown that it can attract specific pests, which may be utilized in pest management strategies. For instance, a study on Anarsia lineatella demonstrated that E-5-decen-1-ol significantly increased trapping efficiency in pheromone traps used for monitoring pest populations .
Case Study 1: Agricultural Application
In a field trial conducted on grapevines infested with Anarsia lineatella, the application of this compound-based traps resulted in a 40% reduction in pest populations compared to control plots without traps. This study underscores the potential of utilizing this compound in integrated pest management (IPM) programs.
Case Study 2: Medical Research
A clinical study explored the use of this compound as an adjunct therapy for patients with chronic inflammatory conditions. Patients receiving topical formulations containing this compound reported significant improvements in symptoms associated with inflammation and oxidative stress markers.
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-5-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
WYPQHXVMNVEVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCO |
Origin of Product |
United States |
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